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PMPMEase-IN L-23 -

PMPMEase-IN L-23

Catalog Number: EVT-13581966
CAS Number:
Molecular Formula: C12H21FO2S2
Molecular Weight: 280.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Basis of PMPMEase Inhibition by L-23

Polyisoprenylation Pathway Dysregulation in Oncogenesis

Role of PMPMEase in Polyisoprenylated Protein Metabolism

PMPMEase (polyisoprenylated methylated protein methyl esterase) is a serine hydrolase essential for metabolizing polyisoprenylated proteins—key signaling molecules including monomeric G-proteins like K-Ras, RhoA, and Rac1. This enzyme catalyzes the hydrolysis of esterified C-terminal methyl esters in polyisoprenylated proteins, converting them to carboxylate forms. The reversible esterification cycle, mediated by PMPMEase and its counterpart PPMTase (polyisoprenylated protein methyl transferase), regulates the membrane localization and functional dynamics of oncoproteins. Dysregulation of this pathway leads to constitutive activation of growth and survival signals in cancers driven by K-Ras mutations or upstream oncogenic stimuli (e.g., growth factor receptors) [2] [10]. PMPMEase overexpression in aggressive tumors correlates with enhanced metastatic potential and resistance to apoptosis, establishing it as a critical node in oncogenic signaling networks [1].

Hydrophobic Active-Site Dynamics of PMPMEase

The catalytic efficiency of PMPMEase is governed by a uniquely structured hydrophobic active site. X-ray crystallographic studies of human carboxylesterase 1 (hCE1), the human isoform of PMPMEase, reveal an expansive hydrophobic pocket that accommodates polyisoprenyl moieties (e.g., farnesyl or geranyl groups) attached to protein substrates. This architecture enables selective recognition of lipid-modified proteins over non-polyisoprenylated counterparts. Molecular docking simulations demonstrate that the geranyl or farnesyl chains of substrates form van der Waals contacts with nonpolar residues (Leu, Val, Phe) lining the pocket, while the catalytic triad (Ser-His-Asp) facilitates nucleophilic hydrolysis. The depth and hydrophobicity of this site create a selective barrier that excludes non-lipidated peptides, positioning PMPMEase as a gatekeeper of polyisoprenylated protein function [1] [3].

  • Table 1: Hydrophobic Residues in PMPMEase Active Site
    Residue PositionAmino AcidRole in Substrate Binding
    B10Phe/LeuVan der Waals contacts with isoprenyl chains
    E7His/GlnHydrogen bonding with catalytic water
    E11Phe/ValStabilization of hydrophobic core
    F15LeuPacking against geranyl/farnesyl groups

Irreversible Inhibition Mechanisms of Sulfonyl Fluoride Derivatives

Pseudo-First-Order Kinetics of L-23 Binding

L-23 (S-trans-geranylated 2-thioethanesulfonyl fluoride) is an irreversible inhibitor of PMPMEase that exhibits time-dependent inactivation. Kinetic analyses reveal a pseudo-first-order saturation curve for enzyme inhibition, characterized by the rate constant kobs. The kobs/[I] value for L-23 is 4,100 M−1s−1—680-fold higher than the non-polyisoprenylated inhibitor PMSF (phenylmethylsulfonyl fluoride, 6 M−1s−1). This enhancement arises from rapid sulfonyl fluoride transfer to the catalytic serine (Ser203 in hCE1), forming a stable sulfonyl-enzyme adduct. The reaction follows a two-step mechanism:

  • Initial reversible complex formation via geranyl chain insertion into the hydrophobic pocket
  • Irreversible sulfonylation of the catalytic serine via fluoride displacementThe prolonged dissociation half-life (t1/2 > 19 hours) ensures sustained inactivation, disrupting polyisoprenylated protein metabolism in cancer cells [1] [2].
  • Table 2: Kinetic Parameters of PMPMEase Inhibitors
    InhibitorStructurekobs/[I] (M−1s−1)Relative Potency vs. PMSF
    PMSF (L-00)Benzyl61x
    S-Phenyl (L-50)Phenyl18030x
    S-Benzyl (L-51)Benzyl35058x
    S-trans-Farnesyl (L-28)Farnesyl (C15)2,000333x
    S-trans-Geranyl (L-23)Geranyl (C10)4,100683x

Structural Determinants of L-23 Selectivity Over Non-Polyisoprenylated Inhibitors

The selectivity of L-23 hinges on its S-trans-geranyl moiety, which mimics endogenous polyisoprenylated substrates. Comparative structural analyses show that non-polyisoprenylated inhibitors (e.g., PMSF) lack the extended hydrophobic tail required for deep insertion into PMPMEase’s active site. In L-23, the geranyl chain:

  • Anchors the inhibitor via van der Waals interactions with residues Phe208, Val146, and Leu362
  • Positions the sulfonyl fluoride group <3 Å from catalytic Ser203
  • Displaces water molecules from the hydrophobic cleft, reducing dielectric shieldingThis substrate-like binding mode is validated by mutagenesis studies: replacing hydrophobic residues (e.g., Phe208→Ala) reduces L-23 affinity by >95%. Crucially, L-23’s selectivity over unrelated serine hydrolases stems from the unique geometry and hydrophobicity of PMPMEase’s active site—unlike trypsin or chymotrypsin, which possess polar/charged substrate channels [1] [6].

Target Engagement Validation: In human neuroblastoma SH-SY5Y cells, L-23 induces degeneration with EC50 = 49 μM, contrasting with PMSF’s EC50 > 1,000 μM. This cellular potency directly correlates with PMPMEase inhibition, confirmed by depletion of membrane-bound K-Ras and Rac1 within 4 hours of treatment [2] [10].

Properties

Product Name

PMPMEase-IN L-23

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]sulfanylethanesulfonyl fluoride

Molecular Formula

C12H21FO2S2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C12H21FO2S2/c1-11(2)5-4-6-12(3)7-8-16-9-10-17(13,14)15/h5,7H,4,6,8-10H2,1-3H3/b12-7+

InChI Key

TZWRSKIJUFQCKJ-KPKJPENVSA-N

Canonical SMILES

CC(=CCCC(=CCSCCS(=O)(=O)F)C)C

Isomeric SMILES

CC(=CCC/C(=C/CSCCS(=O)(=O)F)/C)C

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